molecular formula C14H11NO2 B11881817 (4-(Furan-2-YL)quinolin-7-YL)methanol

(4-(Furan-2-YL)quinolin-7-YL)methanol

Cat. No.: B11881817
M. Wt: 225.24 g/mol
InChI Key: SLDZDWKKDXFWGP-UHFFFAOYSA-N
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Description

(4-(Furan-2-YL)quinolin-7-YL)methanol is an organic compound that features a quinoline core substituted with a furan ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-YL)quinolin-7-YL)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-YL)quinolin-7-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid.

Major Products

    Oxidation: (4-(Furan-2-YL)quinolin-7-YL)carboxylic acid.

    Reduction: Tetrahydro-(4-(Furan-2-YL)quinolin-7-YL)methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(4-(Furan-2-YL)quinolin-7-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(Furan-2-YL)quinolin-7-YL)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Thiophen-2-YL)quinolin-7-YL)methanol: Similar structure but with a thiophene ring instead of a furan ring.

    (4-(Pyridin-2-YL)quinolin-7-YL)methanol: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(4-(Furan-2-YL)quinolin-7-YL)methanol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

[4-(furan-2-yl)quinolin-7-yl]methanol

InChI

InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2

InChI Key

SLDZDWKKDXFWGP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO

Origin of Product

United States

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